2-Chloro-5-(chloromethyl)benzonitrile

Beschreibung

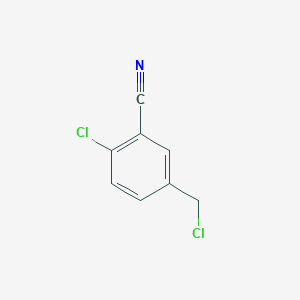

2-Chloro-5-(chloromethyl)benzonitrile is a halogenated aromatic nitrile characterized by a benzene ring substituted with a chlorine atom at position 2, a chloromethyl (-CH2Cl) group at position 5, and a nitrile (-CN) group at position 1 (para to the chloromethyl group). This compound is primarily utilized as a key intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals. Its bifunctional reactivity (due to Cl and -CH2Cl groups) enables diverse derivatization, making it valuable for constructing heterocycles like benzimidazoles or neonicotinoid analogs .

Eigenschaften

Molekularformel |

C8H5Cl2N |

|---|---|

Molekulargewicht |

186.03 g/mol |

IUPAC-Name |

2-chloro-5-(chloromethyl)benzonitrile |

InChI |

InChI=1S/C8H5Cl2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 |

InChI-Schlüssel |

NKYFXILKJPLWPH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCl)C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-5-(chloromethyl)benzonitrile can be synthesized through several methods. One common method involves the chlorination of 2-chlorobenzonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as vanadium pentoxide (V2O5) supported on alumina (Al2O3), in a fixed bed reactor at atmospheric pressure . The reaction conditions are optimized to achieve high selectivity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution: Products include various substituted benzonitriles depending on the nucleophile used.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include primary amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(chloromethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(chloromethyl)benzonitrile involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Benzonitrile Derivatives

The following table summarizes critical physical and chemical properties of 2-Chloro-5-(chloromethyl)benzonitrile and analogs:

Key Observations:

- Substituent Effects on Melting Points : Hydroxyl (-OH) substituents (e.g., 5-Chloro-2-hydroxybenzonitrile) significantly increase melting points due to intermolecular hydrogen bonding (O–H⋯N interactions) . In contrast, halogenated alkyl groups (-CH2Cl, -CF3) reduce crystallinity, as seen in this compound and its trifluoromethyl analog .

- Reactivity : The chloromethyl group (-CH2Cl) in this compound offers nucleophilic substitution sites, enabling alkylation or cyclization reactions, whereas hydroxyl or bromomethyl groups facilitate electrophilic substitution or Suzuki couplings .

- Toxicity and Regulation : 2-Chloro-5-(trifluoromethyl)benzonitrile is classified as toxic (R51/53) due to environmental persistence, while this compound is primarily regulated under pesticide frameworks (e.g., TSCA) .

Structural and Spectroscopic Comparisons

- Hydrogen Bonding: Unlike hydroxyl-containing analogs, this compound lacks strong hydrogen-bond donors, resulting in weaker intermolecular forces and lower thermal stability compared to 5-Bromo-2-hydroxybenzonitrile .

- Electron-Withdrawing Effects : The -CF3 group in 2-Chloro-5-(trifluoromethyl)benzonitrile enhances electrophilicity at the nitrile carbon, increasing reactivity in nucleophilic additions compared to the chloromethyl variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.